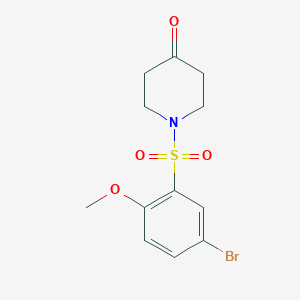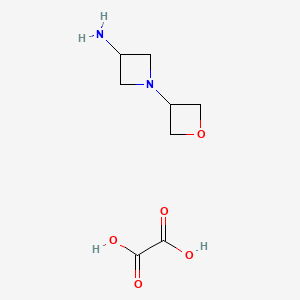![molecular formula C15H14N2O3S B1408404 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1858257-28-9](/img/structure/B1408404.png)
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known as MTAP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MTAP is a member of the pyrrolidine carboxylic acid family and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
-
Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Antioxidant Properties
-
Antimicrobial Activity
- The newly synthesized 1- (4-methyl-2-aryl-1,3-thiazol-5-yl)-2- (4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, a Gram-positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .
-
Anticancer Activity
- Based on literature reports, it was found that thiazole ring is essential for the antimicrobial and anticancer activities .
- The presence of electron-withdrawing group as para-aromatic substituent on 1,3-thiazole nucleus and amide linkage within the molecule can be considered as a useful template for antitumor activity .
Direcciones Futuras
The future directions in the research of thiazole derivatives are promising. The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores2. Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery2.
Please note that this information is general to thiazoles and may not apply directly to the specific compound you’re asking about. For detailed information about a specific compound, it’s best to refer to peer-reviewed research articles or material safety data sheets (MSDS) specific to that compound. If this is a novel compound, experimental studies would be needed to determine its properties and potential applications.
Propiedades
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-16-13(8-21-9)10-2-4-12(5-3-10)17-7-11(15(19)20)6-14(17)18/h2-5,8,11H,6-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLPUSIDZHQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)
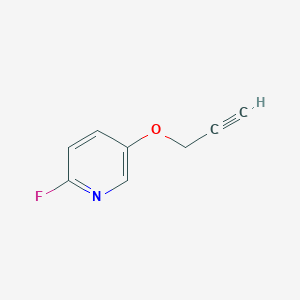
![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)
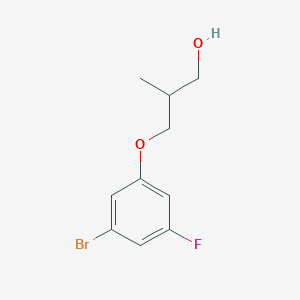
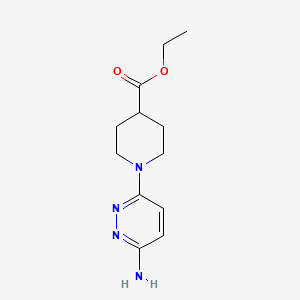
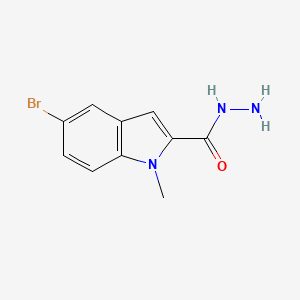
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide](/img/structure/B1408331.png)
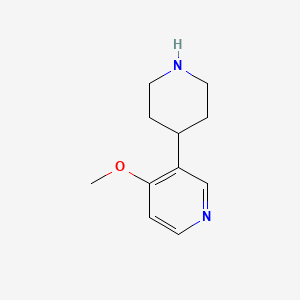
![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)
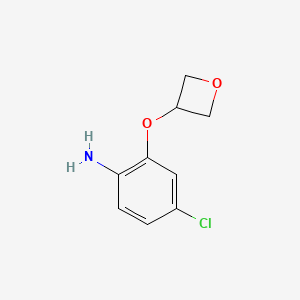
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
